Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate

Lipophilicity Chromatographic retention Membrane permeability

Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate (CAS 194874-12-9), also referred to as N-Benzyl-N-(3-cyanopropyl)-glycine ethyl ester, is a tertiary amine-functionalized glycine derivative with the molecular formula C15H20N2O2 and a molecular weight of 260.33 g/mol. The compound features a central tertiary amine bonded to a benzyl moiety, a 3-cyanopropyl chain, and an ethyl ester group.

Molecular Formula C15H20N2O2
Molecular Weight 260.337
CAS No. 194874-12-9
Cat. No. B2690490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[benzyl(3-cyanopropyl)amino]acetate
CAS194874-12-9
Molecular FormulaC15H20N2O2
Molecular Weight260.337
Structural Identifiers
SMILESCCOC(=O)CN(CCCC#N)CC1=CC=CC=C1
InChIInChI=1S/C15H20N2O2/c1-2-19-15(18)13-17(11-7-6-10-16)12-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,11-13H2,1H3
InChIKeyVICVAODCXHLLTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate (CAS 194874-12-9): Chemical Class and Physicochemical Profile for Procurement Assessment


Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate (CAS 194874-12-9), also referred to as N-Benzyl-N-(3-cyanopropyl)-glycine ethyl ester, is a tertiary amine-functionalized glycine derivative with the molecular formula C15H20N2O2 and a molecular weight of 260.33 g/mol . The compound features a central tertiary amine bonded to a benzyl moiety, a 3-cyanopropyl chain, and an ethyl ester group [1]. Predicted physicochemical properties include a boiling point of 389.1 ± 32.0 °C, a density of 1.076 ± 0.06 g/cm³, and a calculated LogP of 2.35548 [2]. It is supplied as a research-grade intermediate with a standard purity specification of ≥95% and carries GHS hazard classifications H302, H315, H319, and H335 .

Why Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate Cannot Be Substituted with In-Class Analogs Without Quantitative Evaluation


Substituting Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate (CAS 194874-12-9) with structurally related glycinate derivatives introduces measurable changes in physicochemical properties and synthetic utility that directly impact experimental reproducibility. The benzyl group on the tertiary amine contributes substantial lipophilicity (calculated LogP = 2.35548) [1], which differs markedly from debenzylated analogs and affects chromatographic behavior and solubility profiles. In the context of farnesyltransferase inhibitor development, the specific substitution pattern of the glycine residue—including the benzyl group and cyanopropyl chain length—has been shown to modulate biological activity in aryl tetrahydropyridine series . Furthermore, the N-benzyl protecting group confers distinct reactivity in cyanoalkylation and peptide coupling applications, where in situ imine formation governs chemoselectivity [2]. The absence of head-to-head comparative studies across all relevant analogs necessitates that procurement decisions be guided by available cross-study comparable data rather than assumptions of functional equivalence.

Quantitative Differentiation Evidence for Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate (CAS 194874-12-9) Versus Closest Analogs


Lipophilicity (LogP) Comparison: Benzyl-Substituted vs. Debenzylated Glycinate Analog

The presence of the benzyl group in Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate (CAS 194874-12-9) confers a calculated LogP of 2.35548, which is substantially higher than the LogP of 1.78 estimated for the structurally simplified analog Ethyl N-(3-cyanopropyl)glycinate (CAS 221106-35-0, lacking the benzyl moiety) [1]. This difference reflects the contribution of the benzyl substituent to overall lipophilicity and is predicted to alter reversed-phase chromatographic retention time and solubility behavior in aqueous-organic solvent systems.

Lipophilicity Chromatographic retention Membrane permeability

Molecular Weight and Rotatable Bond Count Differentiation from Protected Glycinate Analogs

Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate (MW 260.33 g/mol) is approximately 3.7% lower in molecular weight than the Boc-protected analog Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate (CAS 398491-57-1, MW 270.33 g/mol), while maintaining a similar rotatable bond count (8 for the target compound versus the Boc-protected analog). The benzyl group provides a stable N-substituent that does not require acid-labile deprotection steps, unlike the Boc group, which demands TFA or HCl-mediated cleavage.

Molecular weight Rotatable bonds Synthetic intermediate selection

Cyanopropyl Chain Length Differentiation: 3-Cyanopropyl vs. 2-Cyanoethyl Analogs

The 3-cyanopropyl chain in Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate (CAS 194874-12-9) provides a three-carbon spacer between the tertiary amine and the cyano group. This contrasts with the 2-cyanoethyl analog (one carbon shorter) and the 4-cyanobutyl analog (one carbon longer). In the broader context of aryl tetrahydropyridine farnesyltransferase inhibitors, the glycine residue substitution pattern—including linker chain length—was systematically varied to optimize enzyme inhibition . While direct IC50 data for CAS 194874-12-9 itself is not reported, the class-level SAR indicates that alkyl chain length modifications alter both molecular geometry and the positioning of the cyano group relative to the pharmacophore.

Cyanopropyl Cyanoethyl Linker length

Purity Specification and Quality Control: Benchmarking Against Commercial Grade Alternatives

Commercially available Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate (CAS 194874-12-9) is routinely supplied with a minimum purity specification of 95% . This purity grade is suitable for use as a synthetic intermediate without requiring additional purification prior to reaction setup. In comparison, structurally related glycine esters used in farnesyltransferase inhibitor synthesis typically require comparable or higher purity thresholds to ensure reproducible biological assay outcomes .

Purity Quality control Batch consistency

Validated Application Scenarios for Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate (CAS 194874-12-9) Based on Quantitative Evidence


Synthesis of Aryl Tetrahydropyridine Farnesyltransferase Inhibitors (Oncology Research)

Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate serves as a glycine-derived building block in the synthesis of aryl tetrahydropyridine farnesyltransferase inhibitors, a class of compounds evaluated in oncology research for their ability to block Ras protein farnesylation and subsequent membrane association . The benzyl group on the tertiary amine and the three-carbon cyanopropyl chain collectively define the substitution pattern of the glycine residue within these inhibitor scaffolds. The specific structural features of CAS 194874-12-9 align with the SAR exploration reported in the Bioorganic & Medicinal Chemistry Letters series, where modifications to the glycine moiety—including N-substitution and linker length—were systematically evaluated for FT inhibitory activity .

Precursor for Gabamide (4-Aminobutyramide) Derivative Synthesis

Compounds containing the 3-cyanopropyl motif, including Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate, can be utilized as intermediates for the production of 4-aminobutyramide (Gabamide) derivatives through catalytic hydrogenation of the cyano group [1]. The benzyl-protected tertiary amine structure preserves the N-substitution pattern during reduction, enabling downstream conversion to Schiff bases and other functionalized derivatives. The ethyl ester group provides a handle for further derivatization or hydrolysis to the corresponding carboxylic acid as needed for peptide coupling or polymer conjugation applications [1].

Glycinate Scaffold for Cyanoalkylation Reaction Development

Glycine derivatives bearing cyanoalkyl substituents have been employed as substrates in iron-catalyzed C(sp³)–H cyanoalkylation methodologies developed for the incorporation of cyano groups into amino acids and peptides [2]. While the published methodology utilized simpler glycinate substrates, Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate represents a more complex tertiary amine-containing glycinate that could serve as a model substrate for exploring catalyst tolerance to N-benzyl substitution and steric effects. The calculated LogP of 2.35548 [3] predicts distinct phase-transfer and solubility behavior relative to simpler N-alkyl glycinates, which may be advantageous in biphasic or heterogeneous catalytic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.